Baseline Physicochemical Profile of N4,N4,6-Trimethylpyrimidine-2,4-diamine
The compound's computed lipophilicity (XLogP3-AA = 0.7) is substantially lower than that of the clinically used diaminopyrimidine DHFR inhibitor trimethoprim (XLogP3 = 0.9) [1][2], suggesting potentially different solubility and permeability characteristics. Its topological polar surface area (TPSA) is 55 Ų [1], which falls within the typical range for oral bioavailability but differs from the TPSA of 106 Ų for trimethoprim [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | Trimethoprim: 0.9 |
| Quantified Difference | 0.2 units lower |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lower lipophilicity and TPSA relative to trimethoprim predict different aqueous solubility and membrane permeability profiles, which may influence its suitability for cell-based assays or in vivo applications.
- [1] PubChem. (2026). N4,N4,6-trimethylpyrimidine-2,4-diamine. PubChem CID 13729300. Retrieved April 17, 2026. View Source
- [2] PubChem. (2026). Trimethoprim. PubChem CID 5578. Retrieved April 17, 2026. View Source
